molecular formula C12H11BrN2 B8290967 3-bromo-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

3-bromo-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Cat. No. B8290967
M. Wt: 263.13 g/mol
InChI Key: QZODCBKAOONTFM-UHFFFAOYSA-N
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Patent
US07320995B2

Procedure details

To a solution of 3-carboxy-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (820 mg, 3.59 mmol) in dry DMA (15 mL) previously degassed add N-bromosuccinimide (NBS) (702.8 mg, 3.95 mmol) and stir at room temperature for 18 hours. Then, dilute with EtOAc (80 mL) and wash with cooled water (5×10 mL). Dry the organic phase (MgSO4), and concentrate in vacuo to obtain a yellow solid, 1.0 g. MS(ES+): m/z=263.0 (M+H)+
Name
3-carboxy-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Quantity
820 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
702.8 mg
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([C:4]1[C:8]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[N:7][N:6]2[CH2:15][CH2:16][CH2:17][C:5]=12)(O)=O.[Br:18]N1C(=O)CCC1=O>CC(N(C)C)=O.CCOC(C)=O>[Br:18][C:4]1[C:8]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[N:7][N:6]2[CH2:15][CH2:16][CH2:17][C:5]=12

Inputs

Step One
Name
3-carboxy-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Quantity
820 mg
Type
reactant
Smiles
C(=O)(O)C1=C2N(N=C1C1=CC=CC=C1)CCC2
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
702.8 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
wash with cooled water (5×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic phase (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a yellow solid, 1.0 g

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
BrC1=C2N(N=C1C1=CC=CC=C1)CCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.